molecular formula C13H18Br2N2O B1667023 Ambroxol CAS No. 18683-91-5

Ambroxol

Katalognummer B1667023
CAS-Nummer: 18683-91-5
Molekulargewicht: 378.1 g/mol
InChI-Schlüssel: JBDGDEWWOUBZPM-XYPYZODXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ambroxol is a mucolytic agent that helps thin mucus. It is used to clear congestion in the treatment of respiratory diseases which have thick phlegm or too much phlegm . It is also used as a pain reliever for sore throats as it has a local numbing effect .


Synthesis Analysis

Ambroxol is a semi-synthetic derivative of vasicine obtained from the Indian shrub Adhatoda vasica . It is a metabolic product of bromhexine . The synthesis of ambroxol hydrochloride, an expectorant, was improved with a total yield of 46% based on methyl anthranilate .


Molecular Structure Analysis

Ambroxol has a molecular weight of 378.1 and its formula is C13H18Br2N2O . Polymorphic crystals of ambroxol, forms I and II, and form A ambroxol hydrochloride crystals were characterized with bromine K-edge X-ray absorption near-edge structure (XANES) spectroscopy and single-crystal X-ray structure analysis .


Chemical Reactions Analysis

Ambroxol has been shown to inhibit the NO-dependent activation of soluble guanylate cyclase . It is also possible that the inhibition of NO-dependent activation of soluble guanylate cyclase can suppress the excessive mucus secretion, therefore it lowers the phlegm viscosity and improves the mucociliary transport of bronchial secretions .


Physical And Chemical Properties Analysis

Ambroxol is a solid substance with a molecular weight of 378.1 . It is soluble in DMSO . The thermal and structural characteristics of two crystal forms of ambroxol were investigated .

Wissenschaftliche Forschungsanwendungen

Parkinson’s Disease

  • Scientific Field: Neurology and Genetics .
  • Summary of Application: Ambroxol is being investigated for its potential to slow the progression of Parkinson’s disease . It is currently in use to treat respiratory conditions, but a large-scale phase 3 clinical trial is underway to establish its potential in Parkinson’s .
  • Methods of Application: The trial involves 330 people with Parkinson’s across 10-12 clinical centres in the UK. The trial is placebo-controlled and participants will take ambroxol for two years .
  • Results or Outcomes: The effectiveness of ambroxol will be measured by its ability to slow the progression of Parkinson’s using a scale including quality of life and movement .

Amyotrophic Lateral Sclerosis (ALS)

  • Scientific Field: Neuropharmacology .
  • Summary of Application: Ambroxol Hydrochloride has been shown to improve motor functions and extend survival in a mouse model of familial Amyotrophic Lateral Sclerosis .
  • Methods of Application: A presymptomatic administration of ambroxol hydrochloride, in the drinking water, was given to SOD1 G86R mice, an animal model of familial ALS .
  • Results or Outcomes: Ambroxol hydrochloride delayed disease onset, protected neuromuscular junctions, and the number of functional spinal motor neurons. When administered at disease onset, it delayed motor function decline, protected neuromuscular junctions, and extended overall survival of the SOD1 G86R mice .

Bronchopulmonary Disease

  • Scientific Field: Pulmonology .
  • Summary of Application: Ambroxol is used for secretolytic therapy in bronchopulmonary diseases with abnormal mucus secretion and transport . It helps to clear mucus and ease a patient’s breathing .
  • Methods of Application: Ambroxol is administered orally or through inhalation. The dosage and duration of treatment depend on the severity of the disease and the patient’s response to the medication .
  • Results or Outcomes: Ambroxol reduces the viscosity of mucus and promotes its removal. These mucokinetic and mucociliary effects have been demonstrated in clinical studies .

Mucus Clearance in Children

  • Scientific Field: Pediatrics .
  • Summary of Application: Ambroxol is frequently used to clear mucus in children and adolescents . It is effective and well-tolerated .
  • Methods of Application: Ambroxol is administered orally. The dosage and duration of treatment depend on the child’s age, weight, and the severity of the condition .
  • Results or Outcomes: Ambroxol reduces the viscosity of mucus and promotes its removal, thereby improving the child’s breathing .

Neuropathic Pain

  • Scientific Field: Neuropharmacology .
  • Summary of Application: Ambroxol shows potential in treating neuropathic pain . It has a well-established safety profile and early evidence of clinical effectiveness .
  • Methods of Application: The specific methods of application for neuropathic pain are still under investigation. Further clinical trials are required to establish the dosage, duration, and method of administration .
  • Results or Outcomes: Preliminary studies suggest that Ambroxol could be effective in treating neuropathic pain, but more research is needed to confirm these findings .

Acute and Chronic Cough

  • Scientific Field: Pulmonology .
  • Summary of Application: Ambroxol has been used for over 40 years in acute and chronic cough . It is a secretolytic agent and is frequently used to clear mucus in children and adolescents .
  • Methods of Application: Ambroxol is administered orally. The dosage and duration of treatment depend on the patient’s age, weight, and the severity of the condition .
  • Results or Outcomes: Clinical studies with approximately 1300 children suffering from acute respiratory infections or chronic diseases confirmed the secretolytic effectiveness of Ambroxol . It was shown to be at least as effective or even more effective than the active substances N-acetylcysteine, S-carboxymethylcysteine and sobrerol .

Zukünftige Richtungen

A large-scale phase 3 clinical trial of ambroxol, a drug currently in use to treat respiratory conditions, will shortly begin . The ASPro-PD trial is a world-first phase 3 trial aimed at establishing ambroxol’s potential to slow the progression of Parkinson’s .

Eigenschaften

IUPAC Name

4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Br2N2O/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10/h5-6,10-11,17-18H,1-4,7,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDGDEWWOUBZPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022583, DTXSID60860228
Record name Ambroxol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-Ambroxol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>56.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085991
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Mechanism of Action

Ambroxol is a mucolytic agent. Excessive Nitric oxide (NO) is associated with inflammatory and some other disturbances of airways function. NO enhances the activation of soluble guanylate cyclase and cGMP accumulation. Ambroxol has been shown to inhibit the NO-dependent activation of soluble guanylate cyclase. It is also possible that the inhibition of NO-dependent activation of soluble guanylate cyclase can suppress the excessive mucus secretion, therefore it lowers the phlegm viscosity and improves the mucociliary transport of bronchial secretions.
Record name Ambroxol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06742
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Ambroxol

CAS RN

18683-91-5, 107814-37-9
Record name Ambroxol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018683915
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ambroxol, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107814379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ambroxol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06742
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ambroxol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-Ambroxol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ambroxol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.621
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMBROXOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/200168S0CL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name AMBROXOL, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH6ZT6J071
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

233-234.5
Record name Ambroxol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06742
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ambroxol
Reactant of Route 2
Reactant of Route 2
Ambroxol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Ambroxol
Reactant of Route 4
Reactant of Route 4
Ambroxol
Reactant of Route 5
Reactant of Route 5
Ambroxol
Reactant of Route 6
Reactant of Route 6
Ambroxol

Citations

For This Compound
18,400
Citations
M Malerba, B Ragnoli - Expert opinion on drug metabolism & …, 2008 - Taylor & Francis
Background: Belonging to the group of expectorants, ambroxol … Therefore, ambroxol's indication is ‘secretolytic therapy in … data on the mucokinetic compound ambroxol. Methods: The …
Number of citations: 334 www.tandfonline.com
KM Beeh, J Beier, A Esperester… - European journal of …, 2008 - europepmc.org
Ambroxol is frequently used as mucolytic agent in respiratory diseases associated with increased mucus production like acute or chronic bronchitis. Further, ambroxol is used topically (…
Number of citations: 231 europepmc.org
D Nowak, A Antczak, M Król, P Bialasiewicz… - Free Radical Biology and …, 1994 - Elsevier
… Ambroxol had a weak effect on 02" -dependent autooxidation of pyrogallol. Our results indicate that Ambroxol … Therefore, the aim of this study was to explore whether Ambroxol can …
Number of citations: 128 www.sciencedirect.com
A Gillissen, D Nowak - Respiratory medicine, 1998 - Elsevier
… ambroxol reduces bronchial hyperreactivity, and it is known to stimulate cellular surfactant production. In addition, ambroxol … augmentation therapy to the lung by using NAC or ambroxol. …
Number of citations: 508 www.sciencedirect.com
V Štětinová, V Herout, J Květina - Clinical and experimental medicine, 2004 - Springer
… ambroxol has antioxidant and anti-inflammatory properties. The antioxidant effects of ambroxol … study of the protective effect of pretreatment with ambroxol in a rat model of gastric corpus …
Number of citations: 105 link.springer.com
D Cazan, L Klimek, A Sperl, M Plomer… - Expert opinion on drug …, 2018 - Taylor & Francis
… safety of ambroxol and provide an expert opinion on the benefit-risk balance of ambroxol in … The evidence for this review is derived from clinical trials of ambroxol that were provided to …
Number of citations: 48 www.tandfonline.com
T Weiser - CNS neuroscience & therapeutics, 2008 - Wiley Online Library
… In 2002, ambroxol lozenges were marketed for the treatment of sore throat making use … ambroxol with modern pharmacological methods yielded additional interesting results: ambroxol …
Number of citations: 50 onlinelibrary.wiley.com
A Gillissen, A Bartling, S Schoen… - Lung, 1997 - Springer
… This study quantifies the antioxidant function of ambroxol (2-… Ambroxol or the controls N-acetylcysteine (NAC), nacystelyn (… good antioxidant function of ambroxol is related mainly to …
Number of citations: 164 link.springer.com
GHB Maegawa, MB Tropak, JD Buttner… - Journal of Biological …, 2009 - ASBMB
… In this context, we describe here the identification of ambroxol (ABX) as an EET agent for GCase using a more general thermal denaturation assay to screen the NINDS, National …
Number of citations: 332 www.jbc.org
H Kim, JY Yoo, SB Han, HJ Lee, KR Lee - Journal of pharmaceutical and …, 2003 - Elsevier
… ) was developed for the quantification of ambroxol in human plasma. Domperidone was used … ) mode, ambroxol was detected without severe interferences from plasma matrix. Ambroxol …
Number of citations: 101 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.